molecular formula C31H64N2O5Si B14285916 N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide CAS No. 121231-18-3

N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide

Cat. No.: B14285916
CAS No.: 121231-18-3
M. Wt: 572.9 g/mol
InChI Key: ODBADJDFGVOYSW-UHFFFAOYSA-N
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Description

N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is a chemical compound known for its unique structure and properties. It is composed of an octadecyl group, a triethoxysilyl group, and a butanediamide backbone. This compound is often used in various scientific and industrial applications due to its ability to form stable bonds with different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide typically involves the reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate. The reaction is carried out under stirring conditions, where the exothermic nature of the reaction raises the temperature to around 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide undergoes various chemical reactions, including:

    Substitution Reactions: The triethoxysilyl group can participate in substitution reactions, forming bonds with different substrates.

    Hydrolysis: The compound can undergo hydrolysis, leading to the formation of silanol groups.

    Condensation: The silanol groups formed can further undergo condensation reactions, forming siloxane bonds.

Common Reagents and Conditions

Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include silanol and siloxane derivatives, which are useful in various applications such as coatings, adhesives, and sealants.

Scientific Research Applications

N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These bonds provide strong adhesion and stability to the materials, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is unique due to its combination of an octadecyl group and a triethoxysilyl group, which provides both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, from surface modification to the synthesis of advanced materials.

Properties

CAS No.

121231-18-3

Molecular Formula

C31H64N2O5Si

Molecular Weight

572.9 g/mol

IUPAC Name

N-octadecyl-N'-(3-triethoxysilylpropyl)butanediamide

InChI

InChI=1S/C31H64N2O5Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-32-30(34)25-26-31(35)33-28-24-29-39(36-6-2,37-7-3)38-8-4/h5-29H2,1-4H3,(H,32,34)(H,33,35)

InChI Key

ODBADJDFGVOYSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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